molecular formula C21H20FNO4 B2548387 2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287261-18-9

2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2548387
CAS RN: 2287261-18-9
M. Wt: 369.392
InChI Key: RVALUDSKQVPSGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the cyclization of a precursor molecule with NaHMDS in THF at room temperature . This reaction provides a bicyclo[1.1.0]pentane intermediate in 80% yield . The intermediate is then reacted with CHFBr2 under previously developed conditions to give the bicyclo[1.1.1]pentane product .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclo[1.1.1]pentane core, a fluorophenyl group, and a phenylmethoxycarbonylamino acetic acid group. The bicyclo[1.1.1]pentane core is a unique structural motif that imparts specific physicochemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and fluorination reactions . The cyclization reaction forms the bicyclo[1.1.1]pentane core, and the fluorination reaction introduces the fluorine atom into the structure .

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal applications. The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen , suggesting potential for further development in this area.

properties

IUPAC Name

2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-16-8-6-15(7-9-16)20-11-21(12-20,13-20)17(18(24)25)23-19(26)27-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVALUDSKQVPSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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